molecular formula C10H15N3O4S B13075985 N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide

N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13075985
M. Wt: 273.31 g/mol
InChI Key: CEMVDYXHKVBNKR-UHFFFAOYSA-N
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Description

N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C10H15N3O4S. It is primarily used for research purposes and has various applications in scientific studies. The compound is characterized by the presence of a methylamino group, a nitro group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(methylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methylamino group can be oxidized to form corresponding imines or oximes.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

    Reduction: 2-Aminobenzene-1-sulfonamide derivatives.

    Substitution: Various substituted benzene sulfonamides.

    Oxidation: Imines or oximes of the original compound.

Scientific Research Applications

N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis[3-(methylamino)propyl]methylamine
  • N-(3-Dimethylaminopropyl)methacrylamide
  • N-(2-Dimethylaminoethyl)-2-nitrobenzenesulfonamide

Uniqueness

N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-[2-(methylamino)propyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-8(11-2)7-12-18(16,17)10-6-4-3-5-9(10)13(14)15/h3-6,8,11-12H,7H2,1-2H3

InChI Key

CEMVDYXHKVBNKR-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])NC

Origin of Product

United States

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